![molecular formula C11H14F3NO B13972314 (R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of aromatic compounds using trifluoromethyl triflate as the source of the trifluoromethoxy group . This reaction is often carried out under mild conditions to avoid the decomposition of the trifluoromethoxy anion.
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and lipophilicity
Mecanismo De Acción
The mechanism of action of ®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s binding affinity to specific targets, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-Fluoxetine: An antidepressant with a similar trifluoromethoxy group.
4-(trifluoromethyl)phenol: A compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific binding affinities .
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
(1R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1 |
Clave InChI |
SDYCTLDYKFPGBD-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC(=CC=C1)OC(F)(F)F)N |
SMILES canónico |
CC(C)C(C1=CC(=CC=C1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



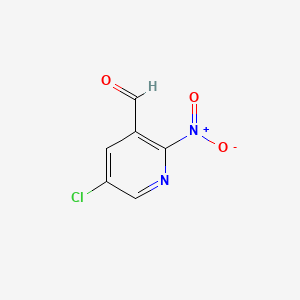
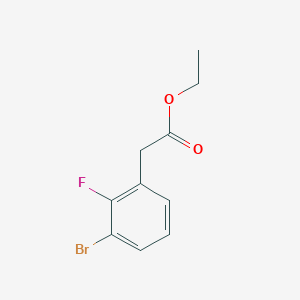
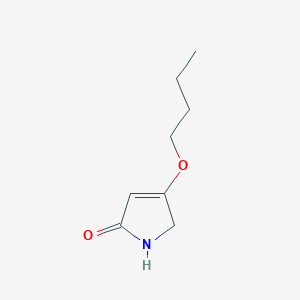

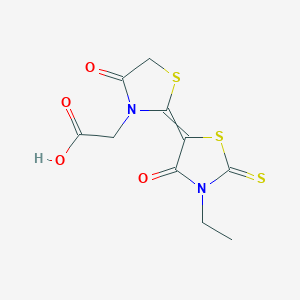
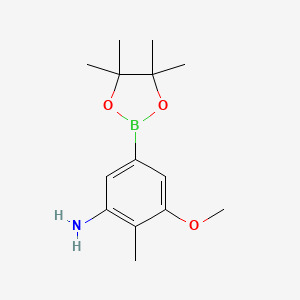

![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)


![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
